molecular formula C22H27ClN4O4S2 B2483785 N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1215712-84-7

N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2483785
CAS No.: 1215712-84-7
M. Wt: 511.05
InChI Key: BLCZUMKGMRCDOF-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H27ClN4O4S2 and its molecular weight is 511.05. The purity is usually 95%.
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Biological Activity

N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its antitumor and antimicrobial properties, along with relevant research findings.

  • Molecular Formula: C22H27ClN4O4S2
  • Molecular Weight: 511.1 g/mol
  • CAS Number: 1215712-84-7

The compound's biological activity is largely attributed to its structural components:

  • Benzothiazole Core: Known for its diverse biological activities, including antitumor and antimicrobial effects.
  • Sulfamoyl Group: Enhances solubility and reactivity, facilitating interaction with biological targets.
  • Morpholinoethyl Group: Potentially contributes to binding affinity and selectivity towards specific enzymes or receptors.

Antitumor Activity

Recent studies have demonstrated the compound's potential as an antitumor agent. It has been evaluated against various cancer cell lines, showing promising results.

Case Study: Antitumor Efficacy

In a study involving three human lung cancer cell lines (A549, HCC827, and NCI-H358), the compound exhibited significant cytotoxic effects. The following table summarizes the IC50 values obtained from the assays:

Cell LineIC50 (μM)
A5496.75 ± 0.19
HCC8275.13 ± 0.97
NCI-H3580.85 ± 0.05

These results indicate that the compound is particularly effective against the NCI-H358 cell line, suggesting a potential for further development as an anticancer drug.

Antimicrobial Activity

The antimicrobial properties of the compound were assessed against various bacterial strains. The following table outlines the observed activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 μg/mL
Staphylococcus aureus16 μg/mL
Klebsiella pneumoniae64 μg/mL

The results indicate that this compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.

Research Findings and Implications

  • Antitumor Studies: Compounds with similar structures have shown enhanced antitumor effects due to their ability to interact with DNA and inhibit cell proliferation in vitro .
  • Antimicrobial Testing: The compound’s effectiveness against both Gram-negative and Gram-positive bacteria suggests it could be developed into a broad-spectrum antimicrobial agent .
  • Pharmacological Potential: The unique combination of structural features in this compound may lead to novel therapeutic applications in treating cancer and bacterial infections .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S2.ClH/c1-24(2)32(28,29)18-9-7-17(8-10-18)21(27)26(12-11-25-13-15-30-16-14-25)22-23-19-5-3-4-6-20(19)31-22;/h3-10H,11-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCZUMKGMRCDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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